molecular formula C11H16O B165710 Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) CAS No. 125488-49-5

Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI)

Cat. No.: B165710
CAS No.: 125488-49-5
M. Wt: 164.24 g/mol
InChI Key: MZGRTKZZXUCWCQ-UHFFFAOYSA-N
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Description

Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) is an organic compound with the molecular formula C11H16O It consists of a cyclohexane ring substituted with an acetyl group and a propynyl group

Preparation Methods

The synthesis of Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with propargyl bromide in the presence of a base, followed by acetylation using acetic anhydride. The reaction conditions typically include:

    Alkylation: Cyclohexanone is treated with propargyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide.

    Acetylation: The resulting product is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the acetyl group to an alcohol.

    Substitution: The propynyl group can undergo nucleophilic substitution reactions with reagents such as sodium amide, leading to the formation of different substituted cyclohexane derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) involves its interaction with various molecular targets. The acetyl group can participate in nucleophilic addition reactions, while the propynyl group can undergo cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Ethanone, 1-[2-(2-propynyl)cyclohexyl]-(9CI) can be compared with other similar compounds such as:

    2-Acetylcyclohexanone: This compound lacks the propynyl group and has different reactivity and applications.

    1-Acetyl-2-(2-propynyl)benzene:

Properties

CAS No.

125488-49-5

Molecular Formula

C11H16O

Molecular Weight

164.24 g/mol

IUPAC Name

1-(2-prop-2-ynylcyclohexyl)ethanone

InChI

InChI=1S/C11H16O/c1-3-6-10-7-4-5-8-11(10)9(2)12/h1,10-11H,4-8H2,2H3

InChI Key

MZGRTKZZXUCWCQ-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCCC1CC#C

Canonical SMILES

CC(=O)C1CCCCC1CC#C

Synonyms

Ethanone, 1-[2-(2-propynyl)cyclohexyl]- (9CI)

Origin of Product

United States

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